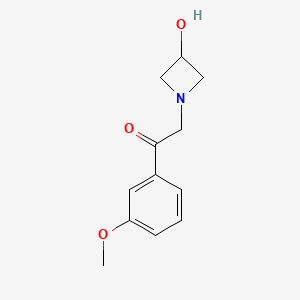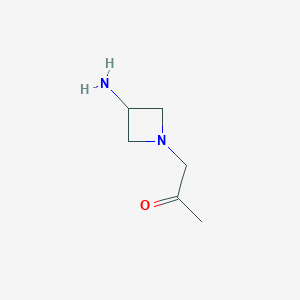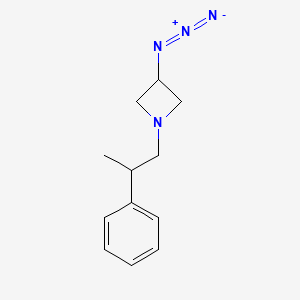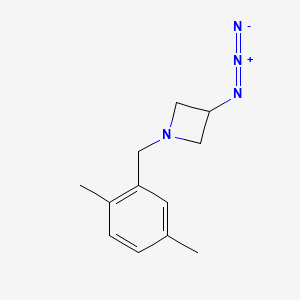
(3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone
Übersicht
Beschreibung
3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone is a novel compound with a wide range of applications in the field of chemical synthesis and scientific research. It is a fluorinated azetidine derivative that has the potential to be used in a variety of synthetic pathways. This compound has been explored for its potential in the synthesis of organic compounds, as well as its potential for use in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a variant of the target compound, has shown distinct inhibition of cancer cell proliferation in A549, BGC-823, and HepG-2 cancer cell lines. This suggests potential applications in cancer treatment (Tang & Fu, 2018).
Cholesterol Absorption Inhibition : Another related compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, has been identified as a potent, orally active inhibitor of cholesterol absorption. This highlights its potential use in lowering plasma cholesterol levels (Rosenblum et al., 1998).
P2X7 Antagonist for Mood Disorders : A compound with a similar structure, (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone, has been identified as a robust P2X7 receptor antagonist. This compound has shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Antibacterial and Antifungal Activities : The synthesis and biological screening of fluoro substituted pyrazolyl benzoxazoles, which share structural similarities with the target compound, have demonstrated antibacterial and antifungal activities. This suggests a potential role in the development of new antimicrobial agents (Jadhav, Nikumbh, & Karale, 2015).
Nuclear Magnetic Resonance Spectroscopy Applications : The study of linezolid and its synthetic precursors, including compounds related to (3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone, using solid-state nuclear magnetic resonance spectroscopy, has provided insights into their structural and spectral properties. This research can help in understanding the behavior of similar compounds (Wielgus et al., 2015).
Anti-HIV Activity : Research on β-carboline derivatives has shown that certain compounds structurally related to (3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone have selective inhibition activity against HIV-2 strains. This opens up potential avenues for developing new anti-HIV medications (Ashok et al., 2015).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXEBYMBUVKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(4-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















